5-Hydroxy Substituent Drastically Reduces α4β2 nAChR Binding Affinity Relative to Unsubstituted Core
The unsubstituted analog, (1R,4R)-2-(3-pyridinyl)-2,5-diazabicyclo[2.2.1]heptane, exhibits a binding affinity (Ki) of 0.15 nM for the α4β2 nAChR in rat brain membranes [1]. In contrast, the 5-hydroxy-substituted target compound's enantiomer (1R,4R)-2-[5-hydroxy-3-pyridinyl]-2,5-diazabicyclo[2.2.1]heptane shows an agonistic functional potency (EC50) of 2600 nM in a human α4β2 FLIPR assay [2]. This represents a >17,000-fold decrease in potency upon introduction of the phenolic hydroxyl group.
| Evidence Dimension | Functional potency at α4β2 nAChR |
|---|---|
| Target Compound Data | EC50 = 2600 nM ((1R,4R)-2-[5-hydroxy-3-pyridinyl]-2,5-diazabicyclo[2.2.1]heptane; enantiomer of target compound's core with identical 5-OH substitution) |
| Comparator Or Baseline | Ki = 0.15 nM ((1R,4R)-2-(3-pyridinyl)-2,5-diazabicyclo[2.2.1]heptane; unsubstituted analog) |
| Quantified Difference | >17,000-fold lower potency for the hydroxyl-substituted analog |
| Conditions | Target: [3H]cytisine displacement from rat brain membrane α4β2 (Ki). Comparator: Ca2+ influx FLIPR assay in IMR-32 cells expressing human α4β2 (EC50). |
Why This Matters
This quantitative divergence means the target compound is functionally unsuitable as a high-affinity α4β2 ligand; its procurement is justified only when a low-potency matched control or scaffold-hopping starting point is required.
- [1] BindingDB. BDBM50216347: (1R,4R)-2-(3-pyridinyl)-2,5-diazabicyclo[2.2.1]heptane. Ki = 0.15 nM. Source: Abbott Laboratories, ChEMBL, Bioorg Med Chem Lett 19: 1682-5 (2009). Accessed April 2026. View Source
- [2] BindingDB. BDBM50216316: (1R,4R)-2-[5-hydroxy-3-pyridinyl]-2,5-diazabicyclo[2.2.1]heptane. EC50 = 2600 nM. Source: Abbott Laboratories, ChEMBL. Accessed April 2026. View Source
